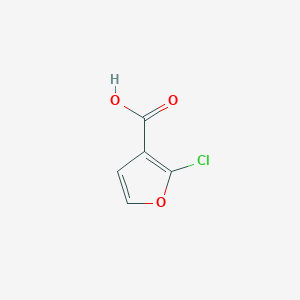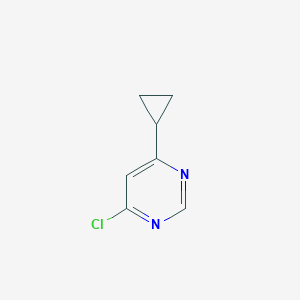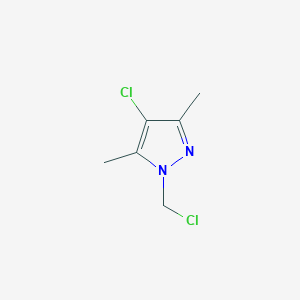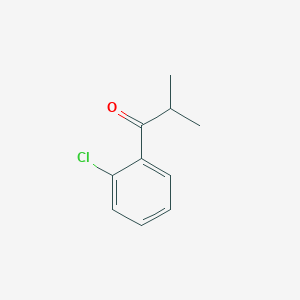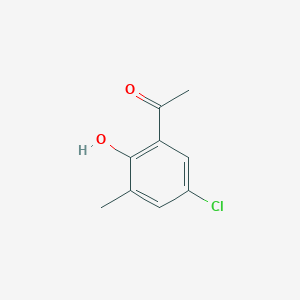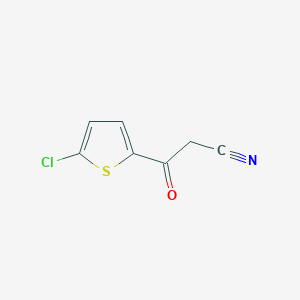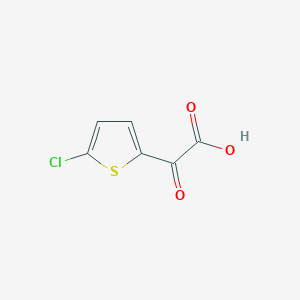![molecular formula C16H14ClN3O B3024850 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol CAS No. 315715-77-6](/img/structure/B3024850.png)
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
描述
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a chemical compound with the molecular formula C16H14ClN3O It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
作用机制
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Such factors can significantly impact the effectiveness of many compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol typically involves the reaction of anthranilic acid with acid chlorides, followed by cyclization with 2-aminoethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the quinazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and various amine derivatives .
科学研究应用
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating bacterial and fungal infections.
Industry: It can be used in the development of new materials with specific chemical properties
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
- Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones
- Quinazolinone derivatives with various substitutions
Uniqueness
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities compared to other quinazoline derivatives.
属性
IUPAC Name |
2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWPGSFVACWFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364545 | |
| Record name | ZINC01807498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315715-77-6 | |
| Record name | ZINC01807498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




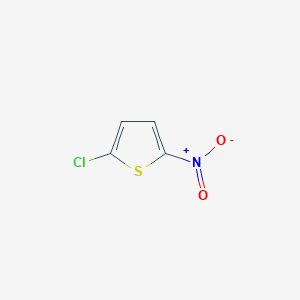

![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)
